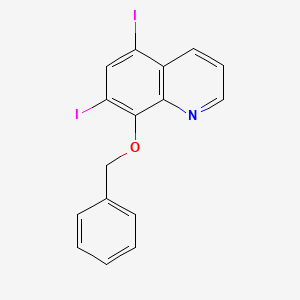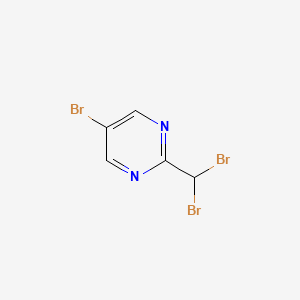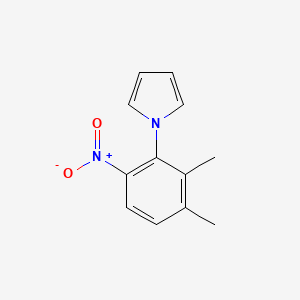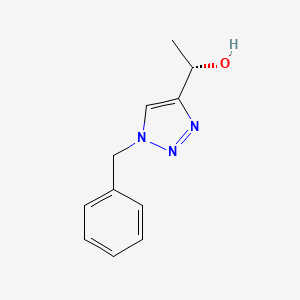
2-(Propylamino)-m-propionotoluidide
Descripción general
Descripción
“2-(Propylamino)-m-propionotoluidide” is a chemical compound. It’s also known as N-Propylethanolamine . The molecular formula is CH3CH2CH2NHCH2CH2OH .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula CH3CH2CH2NHCH2CH2OH . The molecular weight is 103.16 .Aplicaciones Científicas De Investigación
Biotransformation in Biological Systems : 2-(Propylamino)-m-propionotoluidide, as part of a compound, has been studied for its biotransformation in rats and monkeys. This research is crucial in understanding how this compound is metabolized and excreted in different species, which can have implications for its use in medical treatments (Shaffer et al., 2005).
Metabolic Engineering for Acid Resistance and Production : In the context of propionic acid production, this compound-related research has focused on improving acid resistance in microorganisms. This is significant for industrial applications where propionic acid is a valuable product (Guan et al., 2016).
Molecular Structure and Drug Development : Studies have explored the crystal structures of human MD-2 and its complex with various compounds, including those related to this compound. Such research is pivotal in drug development, especially for designing antiseptic drugs (Ohto et al., 2007).
Investigation in Methanogenic Propionate Degradation : The compound has been studied in the context of methanogenic propionate degradation. This research is relevant for understanding microbial processes in environments like bioreactors (de Bok et al., 2004).
Role in Cancer Cell Cytotoxicity : Research on indenoisoquinolines, which may include derivatives of this compound, has focused on understanding their role in inhibiting topoisomerase I, a key enzyme in cancer cell proliferation (Morrell et al., 2007).
Glutathione Reductase Inhibition for Antimalarial Agents : The compound has been investigated for its role in inhibiting glutathione reductase, an enzyme target for antimalarial and anticancer agents (Seefeldt et al., 2005).
Mecanismo De Acción
Target of Action
The primary target of 2-(Propylamino)-m-propionotoluidide is the neurotransmitters dopamine, norepinephrine, and serotonin in the brain . These neurotransmitters play a crucial role in regulating mood, sleep, attention, and a variety of other physiological processes .
Mode of Action
This compound interacts with its targets by stimulating the impulse propagation mediated transmitter release . Unlike traditional stimulants, which release a flood of neurotransmitters in an uncontrolled manner, this compound increases the amount of neurotransmitters that get released when a neuron is stimulated by receiving an impulse from a neighboring neuron .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis, release, and reuptake of the neurotransmitters dopamine, norepinephrine, and serotonin . The downstream effects of these pathways include changes in mood, attention, and other cognitive functions .
Pharmacokinetics
Like many other psychoactive substances, it is likely that this compound is absorbed into the bloodstream, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action include increased neurotransmitter release and enhanced neuronal communication . This can result in changes in mood, attention, and other cognitive functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as diet, physical activity, stress, and exposure to other substances can affect how the body metabolizes and responds to this compound . Additionally, the stability of this compound may be affected by factors such as temperature, humidity, and light .
Propiedades
IUPAC Name |
N-(3-methylphenyl)-2-(propylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-4-8-14-11(3)13(16)15-12-7-5-6-10(2)9-12/h5-7,9,11,14H,4,8H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKDESQTIVNIJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)C(=O)NC1=CC=CC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875252-65-6 | |
| Record name | 2-(Propylamino)-m-propionotoluidide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875252656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(PROPYLAMINO)-M-PROPIONOTOLUIDIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FS036O58S9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzoate](/img/structure/B1404743.png)
![Ethyl 1-{[2-methyl-6-(trifluoromethyl)pyridin-3-yl]methyl}piperidine-3-carboxylate](/img/structure/B1404744.png)
![methyl 2-(hydroxymethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate](/img/structure/B1404747.png)


![Ethyl [(7-chloroquinolin-4-yl)thio]acetate](/img/structure/B1404753.png)

![1-Bromo-5-chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404755.png)

![(S)-{5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methanamine trihydrochloride](/img/structure/B1404760.png)



![4-(pyridin-3-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B1404765.png)
